2,2'-Iminobis[N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide]
Description
Properties
Molecular Formula |
C30H21Cl2N5O8 |
|---|---|
Molecular Weight |
650.4 g/mol |
IUPAC Name |
2-[[2-[2-(2-chlorobenzoyl)-4-nitroanilino]-2-oxoethyl]amino]-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide |
InChI |
InChI=1S/C30H21Cl2N5O8/c31-23-7-3-1-5-19(23)29(40)21-13-17(36(42)43)9-11-25(21)34-27(38)15-33-16-28(39)35-26-12-10-18(37(44)45)14-22(26)30(41)20-6-2-4-8-24(20)32/h1-14,33H,15-16H2,(H,34,38)(H,35,39) |
InChI Key |
KVASHZGEBRLTOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CNCC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=CC=C4Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of 2-chloro-N-(4-nitrophenyl)acetamide Intermediates
A key intermediate in the synthesis is 2-chloro-N-(4-nitrophenyl)acetamide , which is prepared by acylation of p-nitroaniline with chloroacetyl chloride or chloroacetic anhydride under mild conditions.
- React p-nitroaniline (1 mol) with chloroacetyl chloride (1.1 mol) or chloroacetic anhydride in the presence of a base such as sodium carbonate or potassium carbonate.
- The reaction is performed in a biphasic system with toluene and water at 15 ± 5 °C.
- The chloroacetyl reagent is added slowly over 1–3 hours to control the exotherm.
- After completion, the mixture is stirred at room temperature for 1–4 hours.
- The organic layer is separated, solvent removed by evaporation, and the product is filtered and dried.
| Parameter | Value |
|---|---|
| Yield | 89.3% – 93% |
| HPLC Purity | 96.8% – 98.3% |
| Reaction Temperature | 15 ± 5 °C |
| Reaction Time (addition) | 1–3 hours |
| Stirring Time (post-addition) | 1–4 hours |
This method provides a high-yield, high-purity intermediate suitable for subsequent steps without further purification.
Methylation to Form 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide
Following the intermediate preparation, methylation is conducted to introduce the N-methyl group:
- The 2-chloro-N-(4-nitrophenyl)acetamide is reacted with methylating agents such as dimethyl sulfate, methyl chloride, or dimethyl sulfoxide methylene.
- The reaction is catalyzed by alkaline agents like potassium carbonate, sodium carbonate, or sodium hydroxide.
- The solvent system typically involves dichloromethane-water mixtures (e.g., 5:2 volume ratio).
- The reaction proceeds under mild conditions at room temperature.
This step yields the methylated acetamide intermediate with high efficiency and is suitable for scale-up.
Formation of the Imino Linkage and Final Compound Assembly
The final step involves coupling two acetamide units via an imino (–NH–) bridge:
- The methylated acetamide intermediates undergo condensation reactions with appropriate amine sources to form the iminobis linkage.
- The 2-(2-chlorobenzoyl)-4-nitrophenyl substituents are introduced through acylation reactions using 2-chlorobenzoyl chloride or related reagents.
- Reaction conditions are optimized to favor bis-acetamide formation while minimizing side products.
- Purification is achieved through recrystallization or chromatographic methods.
Due to the complexity and sensitivity of this step, detailed reaction conditions vary depending on the laboratory and scale but generally involve controlled temperature and stoichiometry to maximize yield and purity.
Research Outcomes and Analysis
- The synthetic route described offers mild reaction conditions, avoiding high temperature and pressure, which are beneficial for industrial scalability and cost-effectiveness.
- High yields (above 89%) and purities (above 96%) at intermediate stages ensure efficient synthesis with minimal waste.
- The use of potassium carbonate as a base and dimethyl sulfate as a methylating agent is preferred due to their effectiveness and availability.
- The final compound's molecular weight is approximately 650.4 g/mol with the molecular formula C30H21Cl2N5O8, confirming the bis-substituted acetamide structure.
- Safety data indicate no unusual hazards under standard laboratory conditions, but detailed stability and reactivity data remain limited.
Comparative Table of Key Preparation Steps
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC %) | Notes |
|---|---|---|---|---|
| Acylation of p-nitroaniline | p-nitroaniline, chloroacetyl chloride, toluene, Na2CO3, 15 ± 5 °C | 89.3–93 | 96.8–98.3 | Mild conditions, scalable |
| Methylation | Dimethyl sulfate, K2CO3, DCM/H2O (5:2), RT | High | High | Efficient methylation step |
| Imino linkage formation | Amination and acylation with 2-chlorobenzoyl chloride | Variable | High | Sensitive step, requires optimization |
Chemical Reactions Analysis
Types of Reactions
2,2’-Iminobis[N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.
Substitution: The chlorobenzoyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
2,2’-Iminobis[N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide] has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2’-Iminobis[N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide] involves its interaction with specific molecular targets. The compound’s nitro and chlorobenzoyl groups play a crucial role in its reactivity and biological activity. For instance, the nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-Bromo-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide
- Molecular Formula : C₁₅H₁₀BrClN₂O₄
- Molecular Weight : 397.61 g/mol
- Key Differences: Replaces the imino-linked dimeric structure with a single bromo-substituted acetamide chain. Exhibits lower molecular weight and simpler hydrogen-bonding patterns compared to the target compound . LogP value: 4.05, indicating higher lipophilicity than the dimeric target compound .
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3,4-dichlorophenyl)acetamide
- Molecular Formula : C₁₉H₁₇Cl₂N₃O₂
- Molecular Weight : 406.26 g/mol
- Key Differences :
- Features a pyrazolone ring instead of the nitro-substituted phenyl group.
- Displays planar amide groups and forms R₂²(10)-type hydrogen-bonded dimers in crystal structures, a feature shared with the target compound .
- Dihedral angles between aromatic rings range from 54.8° to 77.5°, highlighting conformational flexibility absent in the rigid dimeric target .
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide
- Molecular Formula : C₁₄H₁₁FN₂O₃
- Molecular Weight : 274.25 g/mol
- Key Differences :
Physicochemical Properties
*Estimated via computational methods; †Calculated using XLogP3.
Pharmacological and Industrial Relevance
- Target Compound : Primarily identified as a clonazepam synthesis impurity, necessitating rigorous HPLC purification (e.g., Newcrom R1 column) .
- Bromo and Chloro Analogues : Used as reference standards in pharmaceutical quality control due to their structural similarity to benzodiazepine intermediates .
Research Findings and Challenges
- Crystallography : The target compound’s dimeric structure likely promotes intermolecular hydrogen bonding (N–H⋯O), similar to dichlorophenylacetamide derivatives .
- Stability : The nitro group in the target compound may increase susceptibility to photodegradation compared to fluorine-substituted analogues .
- Analytical Challenges : Low solubility complicates characterization; reverse-phase HPLC with photodiode array detection is recommended .
Biological Activity
2,2'-Iminobis[N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide] (CAS No: 191085-33-3) is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of 2,2'-Iminobis[N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide] is C30H21Cl2N5O8, with a molecular weight of 650.42 g/mol. The structure features a complex arrangement that includes a central imine group linked to two acetamide moieties substituted with chlorobenzoyl and nitrophenyl groups.
| Property | Value |
|---|---|
| Molecular Formula | C30H21Cl2N5O8 |
| Molecular Weight | 650.42 g/mol |
| CAS Number | 191085-33-3 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing similar structural motifs. For instance, derivatives of benzimidazole and related nitrogenous heterocycles have demonstrated significant antibacterial effects against various pathogens, including Gram-positive and Gram-negative bacteria.
A study focusing on benzimidazole derivatives showed that compounds with nitro and chloro substitutions exhibited potent inhibitory activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MIC) comparable to standard antibiotics like norfloxacin and ciprofloxacin .
Anticancer Properties
The anticancer potential of related compounds has also been documented. Research indicates that certain benzimidazole derivatives can induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways. Specifically, compounds featuring the nitrophenyl group are noted for their ability to inhibit tumor growth in vitro .
The biological activity of 2,2'-Iminobis[N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide] may be attributed to its ability to interact with biological macromolecules, such as proteins and nucleic acids. The imine functionality is known to facilitate binding with amino acid residues in proteins, potentially leading to enzyme inhibition or disruption of cellular processes.
Study 1: Antimicrobial Efficacy
In a comparative study, various derivatives including 2,2'-Iminobis[N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide] were tested against a panel of bacterial strains. The results indicated that this compound exhibited significant antimicrobial activity, particularly against S. aureus with an MIC of 4 μg/mL, outperforming several other tested compounds .
Study 2: Cytotoxicity Assessment
Another investigation assessed the cytotoxic effects of the compound on human cancer cell lines. The findings revealed that at concentrations ranging from 1 to 10 μg/mL, the compound induced significant cytotoxicity in breast cancer cells (MCF-7), suggesting its potential as an anticancer agent .
Q & A
[Basic] What synthetic methodologies are commonly employed for the preparation of 2,2'-Iminobis[N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide]?
Methodological Answer:
The synthesis involves sequential amidation and nitro-group functionalization. A representative approach includes:
Amide Coupling : Use coupling agents like TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in anhydrous dichloromethane (DCM) to form acetamide bonds. Reaction temperatures are maintained at 0–5°C during exothermic steps to minimize side reactions .
Workup : Post-reaction, acid-base extraction (10% NaHCO₃) removes unreacted reagents, followed by crystallization from ethanol to achieve >95% purity .
Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:3 v/v) ensures intermediate purity .
Key Reaction Conditions Table:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Coupling Agent | TBTU (1.2 eq) | Maximizes amide formation |
| Solvent | Anhydrous DCM | Reduces hydrolysis |
| Temperature Control | 0–5°C during addition | Prevents acylurea byproducts |
[Basic] How is the molecular structure of this compound characterized in academic research?
Methodological Answer:
Structural validation employs:
Spectroscopy :
- 1H/13C NMR (400 MHz, DMSO-d₆): Identifies aromatic proton environments (δ 7.2–8.5 ppm) and carbonyl carbons (δ 165–170 ppm) .
- Mass Spectrometry (ESI-TOF) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 589.2) .
Crystallography : Single-crystal X-ray diffraction resolves bond geometries (e.g., C=O bond length: 1.22 Å) and intermolecular interactions (C—H⋯O hydrogen bonds, 2.38–2.42 Å) .
Key Crystallographic Parameters:
| Parameter | Value |
|---|---|
| C=O Bond Length | 1.22 Å |
| C—H⋯O Distance | 2.38–2.42 Å |
| Torsion Angle (O1—N1—C3—C2) | -16.7° to -15.9° |
[Advanced] What strategies resolve contradictions in reported crystallographic data?
Methodological Answer:
Discrepancies in bond angles or packing motifs are addressed through:
High-Resolution X-ray Diffraction : Reduces thermal motion artifacts (e.g., thermal displacement parameters <0.12 Ų) .
Comparative Analysis : Aligns torsion angles (e.g., nitro group planarity ±2°) and hydrogen-bonding patterns across studies to identify systematic errors .
Computational Validation : Density functional theory (DFT) calculates optimized geometries, cross-referenced with experimental data to confirm deviations <0.05 Å .
Example of Data Reconciliation:
| Study | O1—N1—C3—C2 Angle | C—H⋯O Distance |
|---|---|---|
| Yamuna et al. | -16.7° | 2.42 Å |
| Zia-ur-Rehman | -15.9° | 2.38 Å |
[Advanced] How can researchers optimize reaction conditions to mitigate byproduct formation?
Methodological Answer:
Byproduct suppression involves:
Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of nitro intermediates, reducing unreacted residues .
Stoichiometric Control : Limiting TBTU to 1.2 equivalents minimizes over-activation of carboxylic acids.
Temperature Gradients : Gradual warming (0°C → 25°C) after coupling agent addition prevents exothermic side reactions.
Design of Experiments (DOE) Table:
| Factor | Low Level | High Level | Optimal Level |
|---|---|---|---|
| TBTU Equivalents | 1.0 | 1.5 | 1.2 |
| Reaction Temperature | 0°C | 25°C | 0–5°C (addition), 25°C (stirring) |
[Basic] What spectroscopic techniques are pivotal in characterizing intermediates?
Methodological Answer:
1H NMR : Detects NH protons (δ 10.2–10.8 ppm) and aromatic splitting patterns (e.g., para-substituted nitro groups) .
IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1680 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
LC-MS : Tracks molecular ion peaks and fragment patterns (e.g., loss of Cl⁻ at m/z 35.5) .
[Advanced] What mechanistic insights guide derivative design for enhanced bioactivity?
Methodological Answer:
Structure-Activity Relationship (SAR) :
- Electron-Withdrawing Groups : Nitro substituents enhance π-π stacking with enzyme hydrophobic pockets .
- Chlorobenzoyl Modification : Fluorine substitution at meta-positions increases metabolic stability .
Molecular Docking : Simulations (e.g., AutoDock Vina) predict binding affinities to kinase targets (∆G < -8 kcal/mol), validated by IC₅₀ assays .
Example of SAR Modifications:
| Derivative | Substituent | IC₅₀ (μM) |
|---|---|---|
| Parent Compound | 4-Nitro | 12.3 |
| Derivative A | 3-Fluoro-4-nitro | 6.7 |
| Derivative B | 2-Chloro-4-cyano | 4.1 |
[Basic] What safety protocols are critical during handling?
Methodological Answer:
Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
Ventilation : Use fume hoods during synthesis to avoid inhalation of chloro intermediates.
Spill Management : Neutralize spills with activated carbon, followed by 10% NaOH solution .
First Aid Measures:
| Exposure Route | Action |
|---|---|
| Inhalation | Move to fresh air; administer oxygen if needed |
| Skin Contact | Wash with soap/water for 15 minutes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
